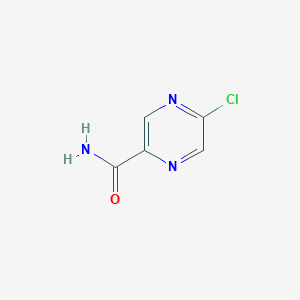

5-Chloropyrazine-2-carboxamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEFMHWOSWUJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040950 | |

| Record name | 5-Chloropyrazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21279-64-1 | |

| Record name | 5-chloropyrazinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021279641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloropyrazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROPYRAZINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2TJL7UR5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyrazine-2-carboxamide: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Chloropyrazine-2-carboxamide, a key heterocyclic intermediate in the development of modern pharmaceuticals. We will delve into its historical discovery, explore the evolution of its synthetic methodologies, and discuss its significant applications, particularly in the synthesis of antiviral and antimycobacterial agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of a Halogenated Pyrazine

This compound is a derivative of pyrazine, a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 4. The introduction of a chlorine atom at the 5-position and a carboxamide group at the 2-position bestows upon the molecule a unique reactivity profile, making it a valuable building block in medicinal chemistry.[1] The electron-withdrawing nature of the chlorine atom and the pyrazine ring itself activates the molecule for nucleophilic substitution reactions, while the carboxamide group offers a handle for further functionalization.

Its primary significance lies in its role as a versatile intermediate for the synthesis of more complex molecules with diverse biological activities, including anti-inflammatory and antimicrobial properties.[1] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Historical Context and Discovery

The history of pyrazine chemistry dates back to the 19th century, with the first synthesis of a pyrazine compound, 2,3,5,6-tetraphenylpyrazine (initially named "amarone"), by Laurent in 1844. The fundamental structures and basic synthesis of pyrazines, such as the Staedel-Rugheimer (1876) and Gutknecht (1879) syntheses, were established in the late 1800s. These classical methods typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.

A notable milestone in the specific synthesis of related structures was the development of a regioselective method for the preparation of 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide, as described in a 2005 publication.[2] This highlights the ongoing efforts to control the specific placement of functional groups on the pyrazine ring, a critical aspect for targeted drug design.

Synthetic Methodologies

The synthesis of this compound and its direct precursors can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis from 5-Hydroxypyrazine-2-carboxylic Acid

A common and efficient method for the synthesis of 5-chloro-N-substituted-pyrazine-2-carboxamides involves the use of 5-hydroxypyrazine-2-carboxylic acid as the starting material. This approach has the advantage of simultaneously introducing the chlorine atom and activating the carboxylic acid for amidation.

Experimental Protocol: Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamide

-

Chlorination and Acyl Chloride Formation: To a suspension of 5-hydroxypyrazine-2-carboxylic acid in an anhydrous solvent such as toluene, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure. This step is crucial to prevent unwanted side reactions in the subsequent step.

-

Amidation: Dissolve the resulting crude 5-chloropyrazine-2-carbonyl chloride in an anhydrous solvent like acetone.

-

Addition of Amine: To this solution, add the desired amine (e.g., aniline) and a base such as triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.

-

Reaction and Work-up: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The product can then be isolated by filtration and purified by recrystallization.

dot graph "Synthesis_from_5-Hydroxypyrazine-2-carboxylic_Acid" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} "Synthesis from 5-Hydroxypyrazine-2-carboxylic Acid"

Regioselective Synthesis from Pyrazine-2-carboxamide

Controlling the position of chlorination on the pyrazine ring is a significant challenge. A method for the regioselective preparation of the related 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide has been developed, which can then be hydrolyzed to the carboxamide. This approach offers a high degree of control over the isomer that is formed.

Experimental Protocol: Regioselective Preparation of 5-Chloropyrazine-2-carbonitrile

This protocol is for the precursor, which can then be converted to the carboxamide.

-

Dehydration: Pyrazine-2-carboxamide is first dehydrated to pyrazine-2-carbonitrile using a suitable dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride).

-

Chlorination: The resulting pyrazine-2-carbonitrile is then subjected to a regioselective chlorination reaction. The specific conditions for achieving high regioselectivity at the 5-position may involve the use of specific chlorinating agents and catalysts, with the reaction conditions being critical to the outcome.[2]

-

Hydrolysis: The 5-chloropyrazine-2-carbonitrile can then be partially hydrolyzed to this compound under controlled acidic or basic conditions.

dot graph "Regioselective_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} "Regioselective Synthesis Pathway"

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

| From 5-Hydroxypyrazine-2-carboxylic Acid | 5-Hydroxypyrazine-2-carboxylic acid | Simultaneous chlorination and acyl chloride formation, followed by amidation. | Fewer steps, good yields. | Starting material may be more expensive. |

| Regioselective Synthesis | Pyrazine-2-carboxamide | Dehydration, regioselective chlorination, partial hydrolysis. | High regioselectivity, control over isomer formation. | Multi-step process, may require optimization of chlorination conditions. |

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental data.

| Property | Value |

| Molecular Formula | C₅H₄ClN₃O |

| Molecular Weight | 157.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~225-230 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will typically show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxamide groups.

-

¹³C NMR: The carbon NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbonyl carbon will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in the synthesis of various biologically active compounds.

Antimycobacterial Agents

A significant area of application for this compound is in the development of novel antitubercular agents.[3] Pyrazinamide is a cornerstone of tuberculosis treatment, and modifications of its structure, including the introduction of a chlorine atom at the 5-position, have been explored to overcome drug resistance and improve efficacy. A series of N-substituted 5-chloropyrazine-2-carboxamides have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.[3]

dot graph "Antimycobacterial_Derivatives" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} "Derivatization for Antimycobacterial Activity"

Intermediate in the Synthesis of Antiviral Drugs

While not always a direct precursor, this compound is closely related to key intermediates in the synthesis of important antiviral drugs like Favipiravir. The synthesis of Favipiravir often proceeds through 3,6-dichloropyrazine-2-carbonitrile.[4] The methodologies developed for the regioselective chlorination of the pyrazine ring, as demonstrated in the synthesis of 5-chloropyrazine derivatives, are highly relevant to the synthesis of such polychlorinated intermediates.

The understanding of the reactivity of this compound provides valuable insights into the chemical transformations required to produce these more complex antiviral agents. For instance, the conversion of a carboxamide to a carbonitrile and the subsequent nucleophilic substitution of chlorine atoms are key steps in many published synthetic routes to Favipiravir.

Conclusion and Future Perspectives

This compound has established itself as a cornerstone intermediate in the field of medicinal chemistry. Its journey from the early explorations of pyrazine chemistry to its current role in the synthesis of advanced pharmaceutical agents highlights the enduring importance of heterocyclic compounds in drug discovery. While its own discovery may be modestly documented, its impact is evident in the numerous studies that utilize its unique chemical properties.

Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, its application as a scaffold for the generation of new chemical entities with novel biological activities will undoubtedly continue to be an active area of investigation, promising new therapeutic agents for a range of diseases.

References

- Jampilek, J., Dolezal, M., Kunes, J., Satinsky, D., & Raich, I. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry, 9(1), 49-60. [Link]

- Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14798-14816. [Link]

- Karatas, H., Hanashalshahaby, E. H. A., & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie-Chemical Monthly, 153(11), 1237-1242. [Link]

- Doležal, M., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591. [Link]

- Laurent, A. (1844). Sur l'amarone, nouveau corps azoté. Annales de Chimie et de Physique, 10, 397-401.

- Zitko, J., et al. (2017).

- Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Phenylglyoxal. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.

- Gutknecht, H. (1879). Ueber die Einwirkung von Ammoniak auf α-Brompropiophenon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.

- Kushner, S., et al. (1952). Experimental chemotherapy of tuberculosis. II. The synthesis of pyrazinamide and related compounds. Journal of the American Chemical Society, 74(14), 3617-3621.

Sources

5-Chloropyrazine-2-carboxamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-Chloropyrazine-2-carboxamide

Introduction

This compound (5-Cl-PZA) is a synthetic derivative of pyrazinamide (PZA), a cornerstone first-line drug in the treatment of tuberculosis (TB). The emergence of multidrug-resistant TB (MDR-TB) has created an urgent need for novel therapeutics, particularly those effective against resistant mycobacterial strains.[1] 5-Cl-PZA has garnered significant attention in the scientific community for its potent in vitro antimycobacterial activity, which notably extends to PZA-resistant Mycobacterium tuberculosis and atypical mycobacteria that are naturally resistant to PZA.[1][2]

This guide provides a detailed exploration of the molecular mechanism underpinning the action of 5-Cl-PZA. We will delve into its primary biological target, the experimental methodologies used to validate its activity, and the structure-activity relationships that guide the development of next-generation analogs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising antimycobacterial agent.

Part 1: The Core Mechanism - Direct Inhibition of Mycobacterial Fatty Acid Synthase I (FAS-I)

The primary mechanism of action of 5-Cl-PZA is the inhibition of mycobacterial Fatty Acid Synthase I (FAS-I).[3][4] This enzyme is critical for the survival of Mycobacterium tuberculosis as it catalyzes the de novo synthesis of long-chain fatty acids, which are the essential precursors for mycolic acids. Mycolic acids are the defining lipid components of the mycobacterial cell envelope, forming a thick, waxy barrier that is vital for the bacterium's structural integrity and resistance to external threats.

A Differentiated Mode of Action

The action of 5-Cl-PZA on FAS-I is distinct from that of its parent compound, PZA. PZA is a prodrug that requires conversion into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[5] Mutations in pncA are the primary cause of clinical resistance to PZA.

In contrast, 5-Cl-PZA does not require this enzymatic activation. It acts as a direct inhibitor of FAS-I.[1][6] This is a crucial distinction, as it allows 5-Cl-PZA to circumvent the most common mechanism of PZA resistance, rendering it effective against PZA-resistant strains.[1] This direct inhibitory action suggests that 5-Cl-PZA binds to a site on the FAS-I enzyme complex, competitively inhibiting NADPH binding and disrupting the fatty acid elongation process.[6] The disruption of mycolic acid synthesis ultimately compromises the cell wall, leading to bacterial death.

Part 2: Experimental Validation and Methodologies

Establishing the mechanism of action and therapeutic potential of a compound like 5-Cl-PZA relies on a rigorous, multi-step experimental approach. This process validates whole-cell activity and assesses the compound's safety profile, providing a clear rationale for further development.

Experimental Workflow: From Synthesis to Validation

The evaluation of novel 5-Cl-PZA analogs follows a logical progression. It begins with chemical synthesis, followed by primary screening against the target organism. Hits are then subjected to cytotoxicity testing to determine their selectivity. This systematic approach ensures that only the most promising and safest compounds advance.

Protocol 1: Whole-Cell Antimycobacterial Susceptibility Testing

The foundational experiment to determine a compound's efficacy is measuring its Minimum Inhibitory Concentration (MIC). The microplate dilution method is a standard high-throughput technique for this purpose.[1]

-

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of mycobacteria.

-

Causality: This whole-cell assay is critical because it assesses the compound's ability to penetrate the complex mycobacterial cell wall and exert its effect in a biologically relevant environment. Testing against PZA-resistant and naturally resistant strains (like M. kansasii) provides direct evidence of a differentiated mechanism of action.[2]

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture mycobacterial strains (e.g., M. tuberculosis H37Rv, M. kansasii) in appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Compound Dilution: Prepare a stock solution of the test compound (e.g., 5-Cl-PZA) in DMSO. Perform a two-fold serial dilution in a 96-well microplate using culture medium to achieve the desired concentration range (e.g., 100 µg/mL to 0.78 µg/mL).[7]

-

Inoculation: Add the prepared mycobacterial inoculum to each well of the microplate containing the diluted compound. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Seal the plates and incubate at 37°C for the required period (e.g., 7-14 days for M. tuberculosis).

-

MIC Determination: Assess bacterial growth visually or by using a growth indicator like Resazurin. The MIC is the lowest compound concentration in which no visible growth is observed.

Protocol 2: In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that a compound is toxic to the pathogen but not to host cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a mammalian cell line.

-

Causality: This protocol establishes a self-validating system for therapeutic potential. A compound is only viable if it demonstrates a significant window between the concentration required to kill bacteria (MIC) and the concentration that harms host cells (IC50). This ratio is known as the Selectivity Index (SI = IC50/MIC). A higher SI value indicates a more promising safety profile.

Step-by-Step Methodology:

-

Cell Culture: Seed a 96-well plate with a mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human renal adenocarcinoma cells) at a density of 1 x 104 cells/well and allow them to adhere overnight.[3][4]

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assay: Add a viability reagent such as MTT or PrestoBlue to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC50 is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Data Summary: Activity and Selectivity of 5-Cl-PZA Derivatives

The following table summarizes representative data for key 5-Cl-PZA derivatives, illustrating their potent antimycobacterial activity and selectivity.

| Compound ID | Derivative Type | M. tuberculosis H37Rv MIC (µg/mL) | M. kansasii MIC (µg/mL) | Cytotoxicity IC50 (µM) (CHO cells) | Selectivity Index (SI) for M. tbc | Reference |

| 21 | 5-Chloro-N-(5-chloro-2-hydroxyphenyl) | 1.56 | 12.5 | >104 | >42 | [3][4] |

| 30 | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | >100 | >148 | >47 | [3][4] |

| 8 | 5-Chloro-N-(4-methylbenzyl) | 3.13 | 3.13 | Not Reported | Not Reported | [2] |

| 1 | 5-Chloro-N-(2-chlorobenzyl) | 12.5 | 6.25 | Not Reported | Not Reported | [2] |

Part 3: Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile foundation for chemical modification. Extensive research has revealed key structural features that modulate antimycobacterial potency and cytotoxicity.

Key Insights from Analog Development

-

Anilides vs. Benzylamides: Studies comparing N-phenyl (anilide) and N-benzyl derivatives have shown that the anilide motif generally confers superior activity against M. tuberculosis.[3] The direct attachment of the aromatic ring to the amide nitrogen appears to be favorable for interaction with the FAS-I target.

-

Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring of anilide derivatives significantly impact both activity and safety. The addition of hydrophilic groups, such as hydroxyl (-OH) or carboxylic acid (-COOH), has been shown to decrease in vitro cytotoxicity, thereby increasing the selectivity index.[3][4] This is a critical insight for designing safer drug candidates. For instance, compound 30 maintains good activity while being rated as non-toxic in two separate cell line models.[3]

-

Lipophilicity: As with many drug classes, lipophilicity is a key determinant of biological activity, affecting the compound's ability to cross biological membranes. A strong correlation has been observed between the experimentally determined lipophilicity and the antimycobacterial activity of 5-Cl-PZA anilides.[1][3]

Conclusion and Future Directions

This compound acts primarily as a direct inhibitor of mycobacterial Fatty Acid Synthase I, a mechanism that critically circumvents the common resistance pathway affecting its parent drug, pyrazinamide. This direct mode of action, combined with its efficacy against various mycobacterial species, establishes 5-Cl-PZA as a highly valuable scaffold in the development of new antitubercular agents.

Future research should focus on several key areas:

-

Target Engagement Assays: Development of cell-free enzymatic assays to directly quantify the inhibition of purified FAS-I by 5-Cl-PZA analogs.

-

Structural Biology: Co-crystallization of lead compounds with the FAS-I enzyme to elucidate the precise binding interactions at the molecular level, which would enable structure-based drug design.

-

Pharmacokinetic Profiling: Comprehensive in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising and selective compounds.

By continuing to build upon the foundational knowledge of its mechanism and SAR, the scientific community can leverage the 5-Cl-PZA scaffold to develop novel, safer, and more effective treatments for tuberculosis.

References

- Krátký, M., Vinšová, J., Vávrová, K., Stolaříková, J., & Doležal, M. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14825. [Link][3][4]

- Jantová, S., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14825.

- Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183-13198.

- Servusova, B., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591. [Link][2]

- Zitko, J., et al. (2017).

- Krátký, M., Vinšová, J., Vávrová, K., Stolaříková, J., & Doležal, M. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules (Basel, Switzerland), 18(12), 14807–14825. [Link][3][4]

- Jordaan, A. M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Lirias. [Link][6]

- Dolezal, M., et al. (2015). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives.

- ResearchGate. Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). [Link][10]

- Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(1-2), 19–24. [Link][11]

- Sharma, R., et al. (2024). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]

- Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie. [Link][7]

Sources

- 1. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

Unlocking the Antimycobacterial Potential of 5-Chloropyrazine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazinamide Scaffold and the Quest for Novel Antitubercular Agents

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates the urgent development of new and effective therapeutic agents.[1] The pyrazine-2-carboxamide scaffold is a cornerstone in the chemotherapy of tuberculosis, with its most notable representative, pyrazinamide (PZA), being a first-line drug.[2][3] PZA is a prodrug that, upon activation to pyrazinoic acid (POA) within the mycobacterium, exhibits potent sterilizing activity, especially against semi-dormant bacilli in acidic environments.[4][5][6]

This guide focuses on a key analog, 5-Chloropyrazine-2-carboxamide (5-Cl-PZA), which has demonstrated significant in vitro antimycobacterial activity, including against PZA-resistant strains.[1] Notably, 5-Cl-PZA exhibits a broader spectrum of activity than PZA itself.[7] This document provides an in-depth exploration of the biological activity of 5-Cl-PZA, its mechanism of action, and detailed protocols for its evaluation, tailored for researchers and professionals in the field of drug development.

Core Biological Activity: Potent Inhibition of Mycobacterial Growth

This compound is primarily recognized for its potent in vitro activity against a range of mycobacterial species. Extensive studies have demonstrated its efficacy against Mycobacterium tuberculosis, including strains resistant to the parent compound, pyrazinamide.[1] Furthermore, its activity extends to atypical mycobacteria that are naturally resistant to PZA, such as M. kansasii and M. avium.[1]

The antimycobacterial efficacy of 5-Cl-PZA and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

Research into derivatives of 5-Cl-PZA has provided valuable insights into the structural features crucial for antimycobacterial activity. A notable class of derivatives are the N-phenylpyrazine-2-carboxamides, where various substitutions on the phenyl ring have been explored.[1][8]

Key findings from SAR studies include:

-

Anilide Motif: The presence of an N-phenyl (anilide) moiety generally confers potent activity against M. tuberculosis.[1][8]

-

Substituents on the Phenyl Ring: The phenyl ring can accommodate a variety of substituents while maintaining antimycobacterial activity.[1][8]

-

Hydrophilic Substituents and Cytotoxicity: The introduction of hydroxyl and other hydrophilic groups on the phenyl ring has been shown to decrease in vitro cytotoxicity without significantly compromising antimycobacterial efficacy.[1][8] For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid demonstrated good activity against M. tuberculosis and was found to be non-toxic in in vitro models.[1][4]

-

N-benzyl vs. N-phenyl: N-benzyl derivatives of this compound have generally shown lower antimycobacterial activity against M. tuberculosis compared to their N-phenyl counterparts.[9] However, some N-benzyl derivatives have displayed activity against M. kansasii.[9]

Mechanism of Action: Targeting Fatty Acid Synthesis

The primary molecular target of this compound is believed to be the mycobacterial fatty acid synthase I (FAS-I).[1][7][10] This enzyme is crucial for the synthesis of long-chain fatty acids, which are essential precursors for the biosynthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[2][7]

Unlike PZA, which requires conversion to POA to inhibit FAS-I, evidence suggests that 5-Cl-PZA may act as an irreversible inhibitor of FAS-I.[2][10] The chlorine atom at the 5-position of the pyrazine ring is thought to activate this position for nucleophilic attack by residues within the active site of the enzyme, leading to covalent modification and inactivation.[10] This direct inhibitory mechanism may explain its activity against PZA-resistant strains, which often have mutations in the pncA gene responsible for activating PZA.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the antimycobacterial activity and cytotoxicity of this compound and its derivatives.

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycobacterium tuberculosis.[3][11][12][13]

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

-

Sterile 96-well microtiter plates

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

This compound (and derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Saline-Tween solution (0.85% NaCl, 0.05% Tween 80)

-

McFarland 0.5 turbidity standard

-

Sterile glass beads

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: a. Aseptically transfer a few colonies of M. tuberculosis from a solid culture into a tube containing saline-tween and sterile glass beads. b. Vortex for 1-2 minutes to create a uniform suspension. c. Allow the suspension to stand for 15-20 minutes to let larger clumps settle. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using saline-tween. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL. e. Prepare the final inoculum by diluting this suspension 1:100 in Middlebrook 7H9 broth to achieve a concentration of approximately 1 x 10⁵ CFU/mL.

-

Compound Dilution: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC. c. Include a positive control (no compound) and a negative control (no bacteria).

-

Inoculation: a. Add 100 µL of the final bacterial inoculum to each well (except the negative control). b. The final volume in each well will be 200 µL.

-

Incubation: a. Seal the plate with a sterile, breathable membrane. b. Incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control wells.

-

MIC Determination: a. The MIC is defined as the lowest concentration of the compound that results in complete inhibition of visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on a mammalian cell line, such as HepG2 (human liver cancer cell line) or CHO (Chinese hamster ovary).[14][15][16][17][18][19]

Materials:

-

HepG2 or CHO cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

This compound (and derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in complete medium. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin). d. Incubate for 48-72 hours.

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Summarizing Biological Activity

The following table provides an example of how to summarize the antimycobacterial activity and cytotoxicity data for a series of this compound derivatives.

| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC₅₀ (µM) vs. HepG2 cells | Selectivity Index (SI = IC₅₀/MIC) |

| 5-Cl-PZA | - | 6.25 | >100 | >16 |

| Derivative 1 | 4-OH | 3.13 | >200 | >64 |

| Derivative 2 | 2-Cl | 1.56 | 50 | 32 |

| Derivative 3 | 4-COOH, 2-OH | 3.13 | 147 | 47 |

Conclusion and Future Directions

This compound stands out as a promising scaffold for the development of novel antitubercular agents. Its potent activity against M. tuberculosis, including PZA-resistant strains, and its distinct mechanism of action targeting FAS-I, make it a valuable lead compound. The favorable safety profile observed for some of its hydrophilic derivatives further enhances its therapeutic potential.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve the selectivity index and pharmacokinetic properties.

-

In Vivo Efficacy: Assessing the in vivo efficacy of the most promising compounds in animal models of tuberculosis.

-

Mechanism of Resistance: Investigating potential mechanisms of resistance to 5-Cl-PZA to anticipate and overcome clinical challenges.

-

Combination Therapy: Exploring the synergistic effects of 5-Cl-PZA derivatives with existing antitubercular drugs.

By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the development of new, more effective treatments to combat the global threat of tuberculosis.

References

- Jampilek, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14821. [Link]

- Servusova, B., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591. [Link]

- Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis.

- Boshoff, H. I., et al. (2002). Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I. Journal of Bacteriology, 184(8), 2167-2172. [Link]

- Wikipedia. (n.d.). Pyrazinamide. [Link]

- Payton, F., et al. (2007). Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. Antimicrobial Agents and Chemotherapy, 51(1), 101-107. [Link]

- Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

- Jampilek, J., et al. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. [Link]

- Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

- Hall, L., et al. (2011). Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. Journal of Visualized Experiments, (52), e3094. [Link]

- Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

- Wade, M. M., et al. (2007). Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. ASM Journals. [Link]

- Senthil Kumar, S., et al. (2023). In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line.

- Boshoff, H. I., et al. (2002).

- Le-Meur, T., et al. (2022). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination.

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

- Hall, L., et al. (2011).

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

- Jiang, M., et al. (2022). A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics. Frontiers in Microbiology. [Link]

- Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

- Rios, J. L., & Recio, M. C. (2005). Antimycobacterial susceptibility testing methods for natural products research. Planta Medica, 71(10), 897-905. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. atcc.org [atcc.org]

An In-depth Technical Guide to 5-Chloropyrazine-2-carboxamide: A Potent Inhibitor of Mycobacterial Fatty Acid Synthase I with Unexplored Therapeutic Potential

Abstract

Metabolic pathways have emerged as a pivotal battleground in the development of novel therapeutics, targeting the unique dependencies of pathogenic organisms and cancer cells. Among these, the de novo fatty acid synthesis pathway, governed by the multi-enzyme complex Fatty Acid Synthase I (FAS I), is a prime target. While extensively studied in oncology, its inhibition also holds immense promise for anti-infective therapies. This technical guide provides an in-depth exploration of 5-Chloropyrazine-2-carboxamide, a molecule established as a potent inhibitor of mycobacterial FAS I. We will dissect its chemical synthesis, established mechanism of action against Mycobacterium tuberculosis, and provide detailed, field-proven protocols for its characterization. Furthermore, this guide will bridge the gap between its current application and future potential, offering a scientific rationale and experimental framework for investigating this compound as a modulator of human FAS I in the context of oncological and metabolic diseases.

Introduction: Fatty Acid Synthase I as a Critical Therapeutic Target

Fatty Acid Synthase I (FAS I in mycobacteria, FASN in humans) is a large, multifunctional enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] In most normal human tissues, FASN expression is low, as dietary lipids fulfill cellular requirements. However, its expression is significantly upregulated in many human cancers, where it provides the lipid building blocks necessary for rapid membrane proliferation, energy storage, and the synthesis of signaling molecules.[3] This dependency makes FASN a compelling target for cancer therapy, with several inhibitors showing promise in preclinical and clinical settings.

Concurrently, the FAS I system is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathogen relies on its unique FAS I to produce the very-long-chain fatty acids that are precursors to mycolic acids—the hallmark component of its impermeable cell wall.[4][5] This structural difference between the mycobacterial and human FAS systems, and the critical role of FAS I in mycobacterial viability, provides a therapeutic window for selective inhibition. This compound (5-Cl-PZA) has been identified as a key player in this arena, demonstrating potent activity against M. tuberculosis, including strains resistant to the parent drug, pyrazinamide (PZA).[6][7]

This guide will first establish the core, validated science surrounding 5-Cl-PZA as an inhibitor of mycobacterial FAS I before exploring its hypothetical application as an inhibitor of human FASN.

Chemical Profile and Synthesis of this compound

This compound is a derivative of pyrazinamide, a first-line antitubercular drug. The addition of a chlorine atom at the 5-position of the pyrazine ring is critical for its distinct mechanism of action, shifting its target from the pathway inhibited by pyrazinoic acid to the FAS I enzyme itself.[8]

Detailed Synthesis Protocol

The synthesis of this compound and its derivatives often starts from a commercially available precursor, such as 5-hydroxypyrazine-2-carboxylic acid or methyl 5-chloropyrazine-2-carboxylate. The following protocol is a robust, two-step procedure adapted from established literature for the synthesis of N-substituted derivatives, which can be modified to produce the parent amide.[6][9][10]

Step 1: Synthesis of 5-Chloropyrazine-2-carbonyl chloride

-

Reaction Setup: In a dry, two-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, disperse 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in dry toluene.

-

Chlorination: Add thionyl chloride (SOCl₂) (approx. 5-7 eq) to the suspension. Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).

-

Reflux: Heat the reaction mixture to 100 °C in an oil bath and stir under a nitrogen atmosphere for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-chloropyrazine-2-carbonyl chloride is a yellow-to-brown solid or oil and is typically used in the next step without further purification due to its reactivity.

Step 2: Amination to form this compound

-

Amine Solution: In a separate flask, dissolve the desired amine source (for the parent amide, a solution of ammonia in a suitable solvent like dioxane or THF is used) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 5-chloropyrazine-2-carbonyl chloride from Step 1 in a minimal amount of dry DCM or THF and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is typically washed with water, dilute HCl (to remove excess amine), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product.

Mechanism of Action: Inhibition of Mycobacterial FAS I

The primary validated mechanism of action for 5-Cl-PZA is the inhibition of the mycobacterial FAS I enzyme complex.[6][8] Overexpression of the fas1 gene in M. smegmatis has been shown to confer resistance to 5-Cl-PZA, providing strong evidence for its on-target activity.[6]

Biochemical Consequences of FAS I Inhibition

Inhibition of FAS I by 5-Cl-PZA is an irreversible, time-dependent process.[8] This blockade disrupts the synthesis of C16-C26 fatty acids, which are essential precursors for the mycolic acids that form the protective outer layer of the mycobacterial cell wall. The downstream effects are catastrophic for the bacterium, leading to a loss of cell wall integrity and ultimately, cell death.

Quantitative Inhibitory Data

The potency of 5-Cl-PZA and its derivatives is typically evaluated using whole-cell growth inhibition assays, with the Minimum Inhibitory Concentration (MIC) being the primary metric.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| This compound (5-Cl-PZA) | M. tuberculosis H37Rv | 12.5 - 25 | [11] |

| 5-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | 6.25 | [12] |

| 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 | [12] |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | [6][13] |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 | [6][13] |

Experimental Protocols for Assessing FAS I / FASN Inhibition

To rigorously evaluate a compound like 5-Cl-PZA, a multi-tiered experimental approach is necessary, progressing from enzymatic assays to cell-based models. While 5-Cl-PZA is established against mycobacterial FAS I, the following are generalized, industry-standard protocols that would be essential for testing its activity against human FASN.

Protocol 5.1: In Vitro Human FASN Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified human FASN by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 10 mM cysteine.

-

Substrates: Prepare stock solutions of acetyl-CoA and malonyl-CoA in water.

-

Cofactor: Prepare a stock solution of NADPH in the assay buffer.

-

Enzyme: Use purified recombinant human FASN.

-

Inhibitor: Prepare a dilution series of 5-Cl-PZA in DMSO.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add 180 µL of a master mix containing assay buffer, acetyl-CoA (final conc. 50 µM), and NADPH (final conc. 200 µM).

-

Add 2 µL of the inhibitor solution (or DMSO for control) to each well.

-

Add 10 µL of purified FASN enzyme to initiate the reaction, avoiding the addition of the final substrate, malonyl-CoA.

-

Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 10 µL of malonyl-CoA (final conc. 80 µM).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 5.2: Cell-Based De Novo Lipogenesis Assay (Radiolabeling)

This assay quantifies the rate of new fatty acid synthesis in living cells by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the total lipid pool.

-

Cell Culture:

-

Plate cancer cells known to have high FASN expression (e.g., PC-3, MCF-7, HCT116) in 12-well plates and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with various concentrations of 5-Cl-PZA (or DMSO control) for 12-24 hours in a standard culture medium.

-

-

Radiolabeling:

-

To each well, add [¹⁴C]-acetate (e.g., 1 µCi/mL final activity).

-

Incubate the cells for 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

-

Lipid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the total lipids using a Folch method (chloroform:methanol, 2:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

-

Quantification:

-

Evaporate the solvent from the lipid extract.

-

Resuspend the lipid film in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for differences in cell number.

-

Calculate the percent inhibition of de novo lipogenesis and determine the IC₅₀.

-

Future Directions: Probing this compound as a Human FASN Inhibitor

While the data for 5-Cl-PZA against mycobacterial FAS I is compelling, its potential against human FASN remains an open and intriguing scientific question. The structural organization of mycobacterial FAS I (a homohexamer) differs from human FASN (a homodimer), yet the core catalytic domains share functional homology.[1][14] This provides a rationale for investigating potential cross-reactivity.

Key Research Questions:

-

Binding and Potency: Does 5-Cl-PZA bind to any of the catalytic domains of human FASN? If so, what is its inhibitory potency (IC₅₀)? The protocols outlined in Section 5 are the first steps to answering this.

-

Selectivity: What is the selectivity profile of 5-Cl-PZA? A critical aspect of drug development is understanding the therapeutic window. Comparing its IC₅₀ against human FASN versus mycobacterial FAS I would be crucial.

-

Cellular Activity: Does 5-Cl-PZA inhibit de novo lipogenesis in human cancer cell lines? Does this inhibition translate to anti-proliferative or pro-apoptotic effects?

-

Structural Basis of Interaction: If inhibition is confirmed, co-crystallization studies or computational docking could elucidate the binding mode of 5-Cl-PZA within the human FASN active sites, providing a roadmap for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Answering these questions would require a dedicated research program but could potentially repurpose a known anti-infective scaffold for oncology, a strategy that has proven successful in drug development.

Conclusion

This compound stands as a validated, potent inhibitor of mycobacterial Fatty Acid Synthase I, operating through a mechanism that is distinct from its parent compound, pyrazinamide. Its ability to disrupt the synthesis of mycolic acid precursors makes it and its derivatives a continued area of interest for the development of new antitubercular agents. This guide has provided the foundational knowledge and detailed experimental protocols required to work with this compound in its established context.

The challenge and opportunity now lie in looking beyond its current application. The rigorous application of the biochemical and cell-based assays detailed herein will be critical in determining whether the FASN-inhibitory properties of this compound can be translated to a new therapeutic arena, potentially unlocking a novel chemical scaffold for the fight against cancer and metabolic diseases.

References

- Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14808-14827.

- Dolezal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. ResearchGate.

- Jampilek, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. ResearchGate.

- Paterová, P., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1593.

- Schleicher, G., et al. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Journal of Visualized Experiments, (102), e53052.

- Singh, N., et al. (2023). Structural basis of product recognition by Mycobacterium tuberculosis fatty acid synthase. bioRxiv.

- Boehringer, D., et al. (2013). Analysis and Overall Structure of M. tuberculosis FAS. ResearchGate.

- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.

- Zitko, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591.

- Grzegorzewicz, M., et al. (2012). INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. Antimicrobial Agents and Chemotherapy, 56(8), 4426-4435.

- Metabolic Solutions, Inc. (n.d.). Lipid Kinetic Applications | Fatty Acid Turnover. Metabolic Solutions.

- Ahmad, Z., et al. (2013). Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. The Indian Journal of Medical Research, 137(1), 169-176.

- Boshoff, H. I., et al. (2002). Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I. Journal of Bacteriology, 184(8), 2167-2172.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105.

- Mellouk, Z. (2019). Protocol to measure de novo lipogenesis in adipocytes? ResearchGate.

- Elabscience. (n.d.). Human FASN(Fatty Acid Synthase) ELISA Kit. Elabscience.

- Boehringer, D., et al. (2013). 7.5-Å Cryo-EM Structure of the Mycobacterial Fatty Acid Synthase. Structure, 21(10), 1777-1785.

- Chen, Y., et al. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Bio-protocol, 13(21), e4848.

- Al-Mawsawi, L. Q., et al. (2014). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design, 20(26), 4373-4397.

- Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223.

- ABclonal. (n.d.). Human FASN(Fatty acid synthase) ELISA Kit. ABclonal.

- Lopes-Aguiar, L., et al. (2022). A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction. NMR in Biomedicine, 35(3), e4648.

- Schweizer, E., & Hofmann, J. (2004). Microbial Type I Fatty Acid Synthases (FAS): Major Players in a Network of Cellular FAS Systems. Microbiology and Molecular Biology Reviews, 68(3), 501-517.

- Zimhony, O., et al. (2015). Inhibition of de novo fatty acid synthesis in Mycobacterium tuberculosis. ResearchGate.

- Ecker, C., et al. (2017). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Scientific Reports, 7, 4299.

- Kremer, L., et al. (2001). Fatty acid biosynthesis in mycobacteria. Fatty acid synthase I (FAS-I)... ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

- 11. Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of product recognition by Mycobacterium tuberculosis fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Antiviral and Antimicrobial Discovery: A Technical Guide to the Preliminary Screening of 5-Chloropyrazine-2-carboxamide Derivatives

For Immediate Release

A Deep Dive into the Methodologies and Scientific Rationale for Identifying Novel Therapeutic Agents

In the relentless pursuit of novel therapeutic agents to combat infectious diseases, the pyrazine scaffold has emerged as a cornerstone in medicinal chemistry. Among its numerous analogs, 5-Chloropyrazine-2-carboxamide has garnered significant attention as a versatile starting point for the development of potent antiviral and antimicrobial compounds. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the preliminary screening cascade for derivatives of this promising core structure. Here, we dissect the critical experimental choices, from synthesis to biological evaluation, offering a scientifically grounded framework for the identification and early-stage characterization of new drug candidates.

The Strategic Importance of the this compound Scaffold

The pyrazine ring is a privileged structure in drug discovery, forming the backbone of numerous clinically significant molecules, including the anti-tubercular drug pyrazinamide.[1][2] The introduction of a chlorine atom at the 5-position and a carboxamide group at the 2-position of the pyrazine ring creates a molecule with a rich chemical handle for derivatization and a favorable profile for biological activity. Notably, 5-chloropyrazinamide (5-Cl-PZA) has demonstrated a broad spectrum of in vitro antimycobacterial activity, inhibiting even pyrazinamide-resistant strains of Mycobacterium tuberculosis.[3][4] This activity is attributed to its ability to target the fatty acid synthase I (FASI) system in mycobacteria, a different mechanism from pyrazinamide itself.[5][6][7] Furthermore, derivatives of this scaffold have shown promise as antiviral agents, including activity against influenza viruses.[8][9]

The rationale for focusing on this scaffold lies in its proven biological relevance and its amenability to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives: A Foundational Protocol

The synthesis of a diverse library of derivatives is the crucial first step in any screening campaign. A common and effective method for preparing 5-chloro-N-phenylpyrazine-2-carboxamides involves the aminolysis of 5-chloropyrazine-2-carbonyl chloride with various substituted anilines.[3][4]

Experimental Protocol: Synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides

-

Preparation of 5-chloropyrazine-2-carbonyl chloride:

-

Start with commercially available 5-hydroxypyrazine-2-carboxylic acid.

-

Treat the starting material with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. This reaction simultaneously converts the carboxylic acid to an acyl chloride and the hydroxyl group to a chlorine atom.

-

The reaction is typically performed at reflux temperature to ensure complete conversion.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride, which is often used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in a suitable aprotic solvent, such as DCM or tetrahydrofuran (THF).

-

To this solution, add the desired substituted aniline (1.0-1.2 equivalents) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base and aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 5-chloro-N-phenylpyrazine-2-carboxamide derivative.

-

This robust synthetic route allows for the generation of a wide array of derivatives by simply varying the substituted aniline used in the coupling reaction, facilitating a comprehensive exploration of the chemical space around the core scaffold.

The Preliminary Screening Cascade: A Multi-tiered Approach to Hit Identification

A well-designed screening cascade is essential for efficiently identifying promising lead compounds while minimizing the expenditure of resources on non-viable candidates. The cascade should be a logical sequence of assays that progressively increase in complexity and biological relevance.

Tier 1: Primary Efficacy and Cytotoxicity Screening

The initial tier of the screening cascade is designed for high-throughput evaluation of the synthesized library to identify compounds with the desired biological activity and acceptable safety profiles.

For assessing antimycobacterial potential, the Minimum Inhibitory Concentration (MIC) assay is the gold standard.[10][11] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 broth for Mycobacterium species).

-

-

Inoculum Preparation:

-

Culture the mycobacterial strain (e.g., M. tuberculosis H37Rv) to mid-log phase.

-

Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.

-

Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).

-

Seal the plates and incubate at 37°C for the appropriate duration (typically 7-14 days for M. tuberculosis).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

For evaluating antiviral activity, the plaque reduction assay is a widely used method to quantify the inhibition of viral replication.[12][13][14]

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates and incubate until confluent.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the test compounds in a serum-free medium.

-

Mix a known titer of the virus with each compound dilution and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.

-

-

Infection:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with the virus-compound mixture.

-

-

Overlay and Incubation:

-

After a 1-2 hour adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution like 4% formaldehyde.

-

Stain the cells with a dye such as crystal violet, which stains viable cells, leaving the plaques (areas of dead or lysed cells) unstained.

-

Count the number of plaques in each well and compare it to the virus control (no compound).

-

It is crucial to assess the cytotoxicity of the compounds in parallel with the efficacy assays to ensure that the observed biological activity is not due to general toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17]

-

Cell Seeding:

-

Seed the same host cells used in the efficacy assays in a 96-well plate and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compounds and incubate for a period that mirrors the efficacy assay (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Tier 2: Hit Confirmation and Prioritization

Compounds that demonstrate significant activity in the primary screens are advanced to Tier 2 for more detailed characterization.

The initial hits are re-tested in the same efficacy and cytotoxicity assays over a wider range of concentrations to generate dose-response curves. From these curves, the 50% inhibitory concentration (IC₅₀) for antiviral compounds or the precise MIC for antimycobacterial compounds, and the 50% cytotoxic concentration (CC₅₀) are determined.

The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is calculated as the ratio of the CC₅₀ to the IC₅₀ (or MIC).

SI = CC₅₀ / IC₅₀ (or MIC)

A higher SI value indicates that the compound is more selective for its intended biological target over host cells, suggesting a wider therapeutic window. Compounds with a high SI are prioritized for further investigation.

Tier 3: Early Lead Characterization

Promising hits with favorable selectivity are moved to Tier 3 for initial pharmacokinetic and SAR analysis.

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. In silico tools and simple in vitro assays can provide valuable early insights.[4][9][18]

-

Solubility: Assessed by methods such as nephelometry.

-

Permeability: Often evaluated using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Metabolic Stability: Determined by incubating the compound with liver microsomes and measuring its depletion over time.

-

Plasma Protein Binding: Measured by equilibrium dialysis or ultrafiltration.

The data from the screening of the initial library of derivatives allows for the elucidation of preliminary SAR. By comparing the biological activity of structurally related compounds, researchers can identify key structural features that are important for potency and selectivity. For example, studies on 5-chloro-N-phenylpyrazine-2-carboxamides have shown that the nature and position of substituents on the phenyl ring can significantly impact antimycobacterial activity.[3][4][19][20]

Plausible Mechanisms of Action

Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. For this compound derivatives, several plausible mechanisms have been proposed based on their structural similarity to known drugs and experimental evidence.

Inhibition of Mycobacterial Fatty Acid Synthase I (FAS I)

As previously mentioned, 5-Cl-PZA is a known inhibitor of mycobacterial FAS I.[5][6][7] This enzyme is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of FAS I disrupts the integrity of the cell wall, leading to bacterial death. It is hypothesized that many derivatives of 5-Cl-PZA retain this mechanism of action.

Interference with Viral Nucleoprotein Function